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Compound of Interest

Compound Name: 4-Bromo-3-iodobenzaldehyde

CAS No.: 873387-81-6

Cat. No.: B3030158

Get Quote

In the landscape of medicinal chemistry and materials science, 4-Bromo-3-iodobenzaldehyde
(CAS 873387-81-6) is not merely a reagent; it is a "privileged scaffold." Its value lies in its

orthogonal reactivity. The molecule possesses three distinct reactive handles—an aldehyde, an

aryl iodide, and an aryl bromide—each susceptible to activation under specific, non-

overlapping conditions.

This guide moves beyond basic physical properties to focus on the application of this molecule

in iterative cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid

construction of non-symmetrical, tri-substituted benzene derivatives.

Physicochemical Profile & Mass Spectrometry
For the analytical chemist, the molecular weight of 4-Bromo-3-iodobenzaldehyde is not a

single number but a distribution profile defined by the stable isotopes of bromine.

Table 1: Core Chemical Identity[1]
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Property Specification Notes

IUPAC Name 4-Bromo-3-iodobenzaldehyde

CAS Number 873387-81-6
Distinct from 3-bromo-4-iodo

isomer (873387-82-7).[1]

Molecular Formula C₇H₄BrIO

Average Mol.[2] Weight 310.91 g/mol
Used for stoichiometry

calculations.

Appearance Solid (Pale yellow to off-white)
Light-sensitive; store in amber

vials.

Solubility DCM, THF, DMSO, Toluene
Sparingly soluble in

hexanes/water.

Senior Scientist Insight: Mass Spectrum Interpretation
When validating synthesis via LC-MS, do not look for a single parent ion. Bromine exists as

(50.7%) and

(49.3%), while Iodine is monoisotopic (

).

Monoisotopic Mass (

): ~309.85 Da

Isotope Peak (

): ~311.85 Da

Pattern: You will observe a characteristic 1:1 doublet (M and M+2) separated by 2 mass

units. Absence of this "twin tower" pattern indicates dehalogenation or contamination.
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Structural Analysis: The Logic of Orthogonal
Reactivity
The utility of this scaffold relies on the bond dissociation energy (BDE) hierarchy: C–I < C–Br.

Palladium catalysts undergo oxidative addition into the C–I bond significantly faster than the C–

Br bond.

Site A (C-3 Iodine): High reactivity.[1][3] Reacts at Room Temperature (RT) or mild heat.

Site B (C-4 Bromine): Moderate reactivity. Requires elevated temperatures (>80°C) or

specialized ligands (e.g., SPhos, XPhos) to activate after the iodine is consumed.

Site C (Aldehyde): Electrophilic.[4] Preserved for late-stage condensation (e.g., reductive

amination) or protected as an acetal if harsh bases are used.

Visualization: Chemoselectivity Pathway
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 Oxidative Addition
(C-Br Bond) Final Product:
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 Cross-Coupling 2

Click to download full resolution via product page

Caption: Figure 1. The kinetic hierarchy of oxidative addition allows stepwise functionalization,

targeting the C-I bond first.

Synthesis Strategy: Direct Iodination
While commercial sources exist, in-house synthesis is often required to ensure fresh, non-

oxidized aldehyde. The most robust route utilizes the reinforcing directing effects of the

aldehyde and bromine substituents.

Aldehyde (-CHO):Meta-director.

Bromine (-Br):Ortho/Para-director (deactivated).
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Target Position (C-3):Meta to CHO and Ortho to Br. Perfect alignment.

Protocol: Acid-Mediated Iodination
Adapted from standard electrophilic aromatic substitution protocols for deactivated rings [1, 2].

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and addition

funnel. Purge with Nitrogen.

Solvent System: Dissolve 4-bromobenzaldehyde (10.0 g, 54 mmol) in concentrated Sulfuric

Acid (

) (50 mL). Note: The strong acid protonates the aldehyde, preventing oxidation and
increasing the meta-directing character.

Iodinating Agent: Add N-Iodosuccinimide (NIS) (13.4 g, 60 mmol) portion-wise at 0°C.

Alternatively, use

(0.55 eq) with a strong oxidant like Periodic Acid (

) or Silver Sulfate (

) to generate the electrophilic iodonium ion (

).

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Look for the disappearance of the starting material (

) and appearance of the slightly more polar product.

Quench: Pour mixture onto crushed ice (200 g). Neutralize carefully with saturated

or

solution until pH ~7.

Workup: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with 10% Sodium

Thiosulfate (

) to remove excess iodine (color change from purple/brown to clear).
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-

10% EtOAc in Hexanes).

Application Workflow: Site-Selective Suzuki
Coupling
This protocol demonstrates the selective arylation of the C-3 position, leaving the C-4 bromine

intact for future use.

Reagents
Substrate: 4-Bromo-3-iodobenzaldehyde (1.0 eq)

Coupling Partner: Phenylboronic acid (1.1 eq)

Catalyst:

(3–5 mol%) — Chosen for mild reactivity.

Base:

(2.0 eq, 2M aqueous solution)

Solvent: Toluene/Ethanol (4:1)

Step-by-Step Methodology
Degassing (Critical): In a reaction vial, combine the substrate and boronic acid. Dissolve in

the solvent mixture. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and

catalyst death.[3]

Catalyst Addition: Add

quickly under a positive stream of Argon. Seal the vial.

Temperature Control: Heat to 40°C.

Why? At >60°C, you risk activating the C-Br bond, leading to mixtures of mono- and bis-

coupled products.
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Monitoring: Check LC-MS at 2 hours.

Success Indicator: Mass shift corresponding to -I (+Phenyl). Retention of the Br isotope

pattern.

Isolation: Dilute with water, extract with EtOAc. The product, 4-bromo-3-

phenylbenzaldehyde, is now ready for a second coupling at the C-4 position (which will

require higher heat, e.g., 90°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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